Cas no 1844853-98-0 ((2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid)

(2R)-2-(tert-Butoxycarbonylamino)-2-cuban-1-yl-acetic acid is a chiral cubane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid functionality. Its rigid cubane scaffold imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science for designing conformationally constrained analogs. The Boc group enhances solubility and stability during synthetic manipulations, while the carboxylic acid enables further derivatization. This compound is particularly useful in peptide mimetics and bioactive molecule development, where the cubane core’s high symmetry and strain can modulate binding affinity and metabolic stability. Its well-defined stereochemistry ensures reproducibility in chiral synthesis applications.
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid structure
1844853-98-0 structure
商品名:(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
CAS番号:1844853-98-0
MF:C15H19NO4
メガワット:277.3156645298
MDL:MFCD30803287
CID:5103796
PubChem ID:155289645

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid
    • (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
    • MDL: MFCD30803287
    • インチ: 1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m0/s1
    • InChIKey: HRTDBFFFLMHCJS-BFCFRCCOSA-N
    • ほほえんだ: [C@@H](C12C3C4C5C(C14)C2C35)(C(=O)O)NC(=O)OC(C)(C)C

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-250MG
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
250MG
¥ 12,804.00 2023-04-14
Advanced ChemBlocks
P46855-1G
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid
1844853-98-0 97%
1G
$7,515 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-5G
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
5g
¥ 96,030.00 2023-04-14
Enamine
EN300-22385334-1.0g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid
1844853-98-0 95%
1.0g
$0.0 2024-06-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-250.0mg
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
250.0mg
¥12804.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-100MG
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
100MG
¥ 8,005.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-500MG
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
500MG
¥ 21,344.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-250mg
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
250mg
¥12804.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-100.0mg
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
100.0mg
¥8006.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0425-100mg
(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid
1844853-98-0 95%
100mg
¥8006.0 2024-04-23

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid 関連文献

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acidに関する追加情報

Introduction to (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid (CAS No. 1844853-98-0)

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid (CAS No. 1844853-98-0) is a novel compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as Boc-Cuban-1-yl-Glycine, is a derivative of cubane, a unique and highly symmetrical molecule with a cubic structure. The incorporation of the tert-butoxycarbonyl (Boc) protecting group and the glycine moiety imparts unique chemical and biological properties to this compound, making it a valuable candidate for various applications in drug discovery and development.

The structure of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid is characterized by its cubic core, which provides a rigid and stable framework. The Boc protecting group ensures that the amino group remains unreactive during synthetic manipulations, allowing for precise control over the compound's reactivity and functionality. This feature is particularly useful in multi-step synthetic routes, where the protection and deprotection of functional groups are critical steps in achieving the desired product.

Recent studies have highlighted the potential of cubane derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that cubane-based compounds exhibit potent anti-inflammatory properties. The rigid cubic structure of these molecules allows for precise interactions with biological targets, leading to enhanced selectivity and reduced off-target effects. In the case of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid, the glycine moiety further enhances its solubility and bioavailability, making it an attractive candidate for drug development.

The synthesis of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid involves several well-established synthetic routes. One common approach is the reaction of cubane with an appropriate electrophile followed by functionalization to introduce the amino and carboxylic acid groups. The Boc protection step is typically carried out using di-tert-butyl dicarbonate (Boc2O), which reacts with the amino group to form a stable Boc derivative. Subsequent deprotection can be achieved using acidic conditions, such as trifluoroacetic acid (TFA), to regenerate the free amino group.

In addition to its potential as a therapeutic agent, (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid has been explored for its use as a building block in combinatorial chemistry. The rigid cubic core provides a unique scaffold for the attachment of various functional groups, enabling the rapid synthesis of diverse libraries of compounds. This approach has been particularly useful in high-throughput screening campaigns aimed at identifying new lead compounds for drug discovery.

The biological activity of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid has been investigated in several preclinical studies. In vitro assays have shown that this compound exhibits significant activity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve the disruption of cellular processes such as protein folding and signal transduction pathways. These findings suggest that (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid may have potential as an anticancer agent, particularly in combination with other therapeutic modalities.

Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development, with phase II trials expected to commence in the near future.

In conclusion, (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid (CAS No. 1844853-98-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential clinical applications of this compound will emerge.

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